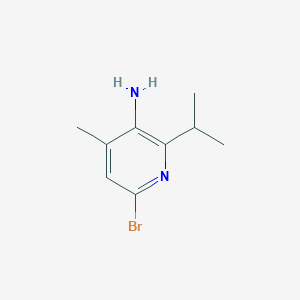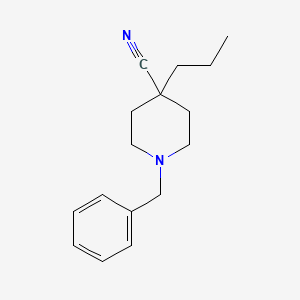![molecular formula C9H14Br2N4 B13983756 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a triazole ring substituted with two bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate piperidine derivative. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is functionalized with an ethyl group, which is then reacted with piperidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents or the triazole ring.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The bromine substituents may enhance the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine.
1-(2-bromoethyl)piperidine: A related compound with a single bromine atom.
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine: A similar compound without the bromine substituents.
Uniqueness
This compound is unique due to the presence of two bromine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H14Br2N4 |
|---|---|
分子量 |
338.04 g/mol |
IUPAC名 |
1-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H14Br2N4/c10-8-12-9(11)15(13-8)7-6-14-4-2-1-3-5-14/h1-7H2 |
InChIキー |
GRJLPEBFSYIDLF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2C(=NC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)
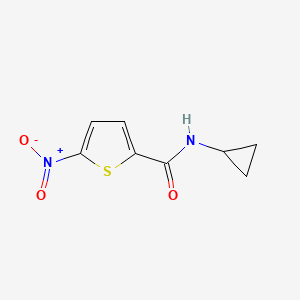
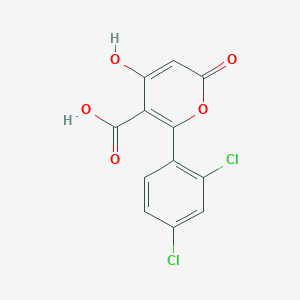
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
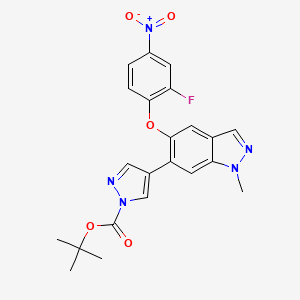
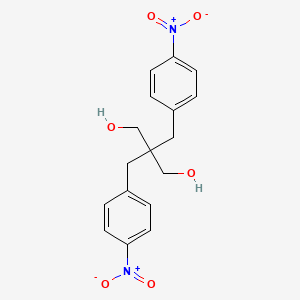
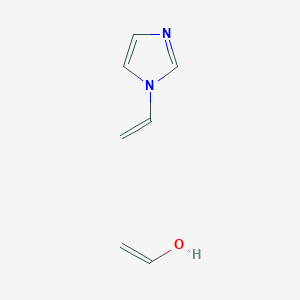


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
